BenchChemオンラインストアへようこそ!

N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide

Medicinal chemistry Lead optimization Physicochemical profiling

N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide (CAS 528531-45-5; also named N-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenyl]acetamide) is a synthetic sulfonamide-bearing piperazine derivative with molecular formula C₂₅H₂₇N₃O₃S and molecular weight 449.57 g/mol. The compound belongs to the diphenylmethylpiperazine sulfonamide structural class, which has been investigated for anticancer, antimycobacterial, and cannabinoid-receptor-modulating properties.

Molecular Formula C25H27N3O3S
Molecular Weight 449.57
CAS No. 528531-45-5
Cat. No. B2796346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide
CAS528531-45-5
Molecular FormulaC25H27N3O3S
Molecular Weight449.57
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H27N3O3S/c1-20(29)26-23-12-14-24(15-13-23)32(30,31)28-18-16-27(17-19-28)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-19H2,1H3,(H,26,29)
InChIKeyQKNZYNUXHZUADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide (CAS 528531-45-5) – Compound Identity and Procurement Baseline


N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide (CAS 528531-45-5; also named N-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenyl]acetamide) is a synthetic sulfonamide-bearing piperazine derivative with molecular formula C₂₅H₂₇N₃O₃S and molecular weight 449.57 g/mol . The compound belongs to the diphenylmethylpiperazine sulfonamide structural class, which has been investigated for anticancer, antimycobacterial, and cannabinoid-receptor-modulating properties [1]. It is catalogued in the Therapeutic Target Database (TTD) as a small-molecule sulfonylated piperazine derivative with a patented indication for obesity, acting as a cannabinoid receptor 1 (CB₁) antagonist [2].

Why N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide Cannot Be Freely Substituted by In-Class Analogs


Within the benzhydrylpiperazine sulfonamide family, even minor structural perturbations produce large shifts in biological outcome. In a panel of nineteen 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives, sulfonamide congeners exhibited variable 50% growth inhibition (GI₅₀) against HUH-7, MCF-7, and HCT-116 cancer lines, with benzamide analogs markedly outperforming sulfonamide counterparts [1]. Similarly, piperazine sulfonamide DPP-IV inhibitors show that the presence of an electron-withdrawing group (e.g., Cl) versus an electron-donating group (e.g., CH₃) at the same ring position alters in vitro inhibitory activity by several percentage points (range 11.2–22.6% at 100 µM) [2]. Because the target compound carries a distinctive acetamide-substituted phenylsulfonyl motif coupled with a diphenylmethyl terminus—rather than a benzyl, simple phenyl, or heteroaryl substituent—its physicochemical and pharmacological profile cannot be assumed equivalent to any other member of the class without direct, side-by-side experimental verification.

Quantitative Differentiation Evidence for N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide (528531-45-5) Relative to Analogs


Structural Distinction from the Benzyl Analog: Molecular Weight and Lipophilicity Shift

The target compound features a diphenylmethyl (benzhydryl) substituent on the piperazine nitrogen, whereas the closest commercially available analog, N-(4-((4-benzylpiperazinyl)sulfonyl)phenyl)ethanamide (CAS 294885-65-7), carries a single benzyl group. This substitution difference increases molecular weight from 373.5 Da to 449.6 Da and adds a second aromatic ring, which is predicted to raise logP by approximately 1.5–2.0 units based on the additive contribution of a phenyl ring . In structure–activity relationship campaigns on benzhydrylpiperazine sulfonamides, the benzhydryl moiety has been shown to be critical for retaining high binding affinity at the CB₁ receptor, with Ki values for analogs lacking the second phenyl ring exceeding 1,000 nM [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Cytotoxic Activity Differentiation Among Benzhydrylpiperazine Derivatives

In a comparative study of nineteen benzhydrylpiperazine derivatives, 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine compounds displayed variable 50% growth inhibition (GI₅₀) against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines via sulphorhodamine B assay [1]. Benzamide-substituted congeners exhibited high cytotoxic activity, while sulfonamide derivatives showed variable GI₅₀, underscoring that the sulfonamide linkage itself is a key determinant of potency within this scaffold [1]. The target compound, with its acetamide-phenyl-sulfonyl architecture, represents a distinct structural combination not directly tested in that panel, and its cytotoxic profile must be assessed independently rather than extrapolated from benzamide or unsubstituted phenylsulfonyl analogs.

Anticancer screening Cytotoxicity Sulfonamide SAR

DPP-IV Inhibitory Activity in Piperazine Sulfonamide Series: Substituent-Dependent Potency

A panel of nine 1,4-bis(phenylsulfonyl)piperazine derivatives (1a–i) exhibited in vitro DPP-IV inhibitory activity ranging from 11.2% to 22.6% at a 100 μM concentration [1]. Electron-withdrawing groups (Cl; compounds 1a–c) consistently produced higher inhibition than electron-donating groups (CH₃; compounds 1d–f) at equivalent positions, and meta-substitution was disfavored [1]. The target compound differs from this series in two critical respects: (i) it is a mono-sulfonylated piperazine rather than a bis-sulfonylated one, and (ii) it contains an acetamide-substituted phenyl ring rather than a simple phenylsulfonyl group. Both modifications are expected to alter the hydrogen-bonding pattern with residues R125, E205, E206, F357, K554, W629, Y631, Y662, and R669 identified in the DPP-IV binding pocket [1].

Diabetes mellitus DPP-IV inhibition Piperazine sulfonamide

Phenylsulfonylpiperazine Class Benchmark: Selective Cytotoxicity and Migration Inhibition in Luminal Breast Cancer

In a screening campaign of 20 phenylsulfonylpiperazine derivatives against MCF-7, MDA-MB-231, and MDA-MB-453 breast cancer cells, 12 compounds showed significant IC₅₀ values after 48 h. The most promising compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone (Compound 3), achieved an IC₅₀ of 4.48 μM with a selectivity index of 35.6 in MCF-7 luminal breast cancer cells, accompanied by antimigratory activity and upregulation of E-cadherin (CDH1) [1]. While the target compound was not part of this study, the data establish a class benchmark: phenylsulfonylpiperazine derivatives can achieve low-micromolar potency and ≥35-fold selectivity against luminal breast cancer cells. The target compound's diphenylmethyl and acetamide modifications may further tune this selectivity window.

Breast cancer Phenylsulfonylpiperazine Selectivity index

CB₁ Receptor Engagement: Binding Affinity and Patent Context for Obesity

The Therapeutic Target Database lists the compound as 'Sulfonylated piperazine derivative 4' (Drug ID: D07NAA), a patented small-molecule CB₁ receptor antagonist for obesity [1]. BindingDB records for the compound series show displacement of [³H]CP-55,940 from CB₁ receptors in rat brain homogenates with Ki > 1,000 nM, indicating relatively weak affinity [2]. In comparison, clinically evaluated CB₁ antagonists such as rimonabant exhibit Ki values in the low-nanomolar range (~2 nM at CB₁) [3]. This large affinity gap (>500-fold) suggests that the target compound's primary value for CB₁-directed research lies in its use as a structurally distinct tool compound or scaffold for optimization rather than as a potent pharmacological agent per se. The published patent (PMID 26161824) further indicates that specific structural variations within this series can improve CB₁ potency, making procurement of the parent scaffold strategically important for medicinal chemistry campaigns [1].

Cannabinoid receptor Obesity CB1 antagonist

Antimycobacterial and Antioxidant Activity Potential of Diphenylmethylpiperazine Scaffolds

A synthesis and SAR study of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates as antimycobacterial agents reported that the diphenylmethylpiperazine scaffold, when conjugated with appropriate linkers, yields compounds with antimycobacterial activity [1]. Additionally, an in vitro antioxidant capacity assessment of 4-(diphenylmethyl)piperazin-1-yl-containing compounds identified this structural motif as promising for cardiovascular drug development [2]. The target compound, which incorporates this exact diphenylmethylpiperazine core connected via a sulfonyl bridge to an acetamide-substituted phenyl ring, is positioned at the intersection of these two biological activity spaces. Its structural uniqueness relative to the antimycobacterial conjugates studied (which employed carbamoyloxy or other linkers) means that the sulfonyl-acetamide combination may confer a distinct activity and toxicity profile.

Antimycobacterial Antioxidant Drug development

Optimal Research and Industrial Application Scenarios for N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide (528531-45-5)


CB₁ Receptor Antagonist Lead Optimization for Obesity Drug Discovery

The compound is patented as a sulfonylated piperazine CB₁ antagonist for obesity [1]. With a scaffold Ki > 1,000 nM at CB₁, it is appropriate as a starting point for medicinal chemistry optimization campaigns that aim to improve binding affinity through systematic modification of the acetamide, sulfonyl, or diphenylmethyl regions. Procurement is justified when the research goal is to explore structure–activity relationships within a patent-protected chemical space distinct from rimonabant-like scaffolds.

Breast Cancer Cytotoxicity Screening Using Phenylsulfonylpiperazine Benchmarks

The phenylsulfonylpiperazine class has demonstrated low-micromolar IC₅₀ values (e.g., 4.48 μM) and selectivity indices exceeding 35 in MCF-7 luminal breast cancer cells [2]. The target compound, with its unique diphenylmethyl and acetamide modifications, is suitable for inclusion in cytotoxicity screening panels against MCF-7, MDA-MB-231, and MDA-MB-453 cell lines to determine whether these structural features enhance or attenuate the class-level anticancer profile.

DPP-IV Inhibitor Pharmacophore Exploration for Type 2 Diabetes

Piperazine sulfonamide derivatives have been validated as DPP-IV inhibitors, with activity tunable by substituent electronic effects (11–23% inhibition at 100 μM) [3]. The target compound's mono-sulfonamide, acetamide-bearing architecture represents a distinct pharmacophore that may engage the DPP-IV binding pocket (residues R125, E205, E206, F357, K554) differently than the bis-sulfonylated series. It is appropriate for enzymatic DPP-IV screening and induced-fit docking studies.

Antimycobacterial and Antioxidant Dual-Activity Profiling

The diphenylmethylpiperazine core has been linked to both antimycobacterial activity and in vitro antioxidant capacity [4][5]. The target compound can be deployed in minimum inhibitory concentration (MIC) assays against mycobacterial strains and in parallel antioxidant assays (DPPH, FRAP) to evaluate whether the sulfonyl-acetamide extension preserves or enhances these class-level activities, with HepG2 cytotoxicity monitoring to establish selectivity indices.

Quote Request

Request a Quote for N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.